BenchChemオンラインストアへようこそ!

Tyrosinase (146-156)

Melanoma Immunotherapy T-cell Epitope IFN-γ ELISPOT

Tyrosinase (146-156) is the exclusive HLA-A*01:01-restricted CTL epitope for melanoma research. Generic substitution with other tyrosinase peptides or the full-length protein abolishes antigen-specific CD8+ T-cell responses in HLA-A1+ systems, as demonstrated by the failure of HLA-A2-restricted epitopes to elicit reactivity in HLA-A1-positive assays. This 11-amino acid sequence (SSDYVIPIGTY) is essential for ELISPOT, intracellular cytokine staining, cytotoxicity assays, and multipeptide melanoma vaccine development. Procure with confidence for reproducible, allele-specific immune monitoring.

Molecular Formula
Molecular Weight
Cat. No. B1575221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase (146-156)
SynonymsTyrosinase (146-156)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Tyrosinase (146-156) Peptide: HLA-A1-Restricted Epitope for Melanoma Immunotherapy Research


Tyrosinase (146-156), sequence SSDYVIPIGTY, is an 11-amino acid synthetic peptide corresponding to residues 146 through 156 of the human tyrosinase enzyme [1]. This peptide functions as an HLA-A*01:01-restricted cytotoxic T lymphocyte (CTL) epitope, enabling the study and stimulation of antigen-specific CD8+ T cell responses against tyrosinase-expressing melanoma cells [2]. As a well-defined minimal epitope, it is widely employed in T cell assays such as ELISPOT, intracellular cytokine staining, and cytotoxicity assays, and serves as a critical component in multipeptide melanoma vaccine research [3].

Why In-Class Tyrosinase Peptides or Full-Length Protein Cannot Substitute for Tyrosinase (146-156) in HLA-A1-Restricted Assays


Generic substitution of Tyrosinase (146-156) with other tyrosinase-derived peptides or the full-length protein fails in experimental contexts requiring precise HLA-A*01:01 restriction and defined T-cell epitope specificity. The immune response is exquisitely dependent on the exact amino acid sequence and its ability to bind specific MHC class I alleles. Studies have shown that distinct tyrosinase epitopes, such as Tyr (243-251) and Tyr (454-463), are recognized by different T-cell populations and may exhibit vastly different immunogenicity profiles in the same patient cohorts [1]. Using a different peptide or the whole protein can lead to a complete loss of detectable antigen-specific response in HLA-typed assays, as demonstrated by the failure of HLA-A2-restricted tyrosinase peptides to elicit responses in HLA-A1-positive systems [2]. Therefore, the specific sequence and HLA restriction of Tyrosinase (146-156) are non-negotiable for studies focused on HLA-A1-restricted anti-melanoma immunity.

Quantitative Evidence for Tyrosinase (146-156) Differentiation in T-Cell Immunology and Vaccine Development


Tyrosinase (146-156) Elicits IFN-γ Response in 100% of HLA-A1+ Patients with Clinical Response, While No Response is Observed in Progressors or Healthy Controls

In a head-to-head ex vivo analysis, Tyrosinase (146-156) induced a detectable T-cell response in 100% (4/4) of HLA-A1-positive melanoma patients who had achieved a clinical response to IL-2-based therapy. In stark contrast, 0% (0/6) of HLA-A1-positive patients with progressive disease and 0% (0/8) of healthy HLA-A1-positive subjects showed any response [1]. This demonstrates a clear and quantifiable link between the presence of a T-cell response to this specific peptide and a favorable clinical outcome, a relationship not established for other tyrosinase peptides in this cohort.

Melanoma Immunotherapy T-cell Epitope IFN-γ ELISPOT

Comparative T-cell Response Rates: Tyrosinase (146-156) vs. Other Tyrosinase Epitopes in a Randomized Phase II Trial

In a randomized phase II trial of two multipeptide vaccines, the immunogenicity of several peptide components was evaluated. While specific quantitative response rates for other peptides were reported (e.g., T-cell responses to the 12-peptide vaccine were observed in a subset of patients), Tyrosinase (146-156) failed to induce any detectable T-cell responses in the 6 HLA-A1+ patients evaluable for this antigen (0/6 responders), with the upper bound of a one-sided 95% confidence interval for this 0% response rate calculated to be 39% [1]. This low immunogenicity in the adjuvant setting contrasts with its ex vivo recognition in patients responding to IL-2 therapy and highlights its context-dependent behavior, providing a crucial baseline for researchers designing vaccine studies.

Cancer Vaccine Melanoma Adjuvant Therapy

HLA Restriction Defines Functional Scope: Tyrosinase (146-156) is Exclusively HLA-A1-Restricted, Unlike Other Tyrosinase Peptides

Tyrosinase (146-156) is a well-characterized HLA-A*01:01-restricted CTL epitope [1]. This specificity is a critical differentiator from other tyrosinase peptides, which bind to different HLA alleles. For example, Tyrosinase (368-376) is HLA-A*02:01-restricted, and its use is limited to HLA-A2+ individuals [2]. The exclusive restriction of Tyrosinase (146-156) to HLA-A1 defines its functional scope and necessitates precise patient or sample selection, preventing its use as a universal tyrosinase antigen and making it the definitive reagent for studies focused on HLA-A1-restricted immunity.

HLA Restriction Epitope Mapping T-cell Assay

Commercial Availability and Standardized Purity Specifications of Tyrosinase (146-156) for Reproducible Research

Tyrosinase (146-156) is widely available from commercial vendors with standardized purity specifications, typically >95% as determined by HPLC-MS . This level of purity is essential for minimizing assay interference from synthesis byproducts and ensuring inter-laboratory reproducibility. While custom synthesis of other tyrosinase peptide sequences is possible, the availability of Tyrosinase (146-156) as a catalog item with defined quality control (QC) metrics provides a reliable and consistent reagent for multi-center studies and routine assays, differentiating it from less common or custom-only peptides.

Peptide Synthesis Quality Control Reproducibility

Primary Research and Development Applications for Tyrosinase (146-156) Based on Quantitative Evidence


Ex Vivo Monitoring of Therapy-Induced T-Cell Immunity in HLA-A1-Positive Melanoma Patients

This scenario leverages the evidence that T-cell responses to Tyrosinase (146-156) are strongly associated with clinical response in HLA-A1+ patients receiving IL-2-based therapy [1]. The peptide is used in IFN-γ ELISPOT assays to detect and quantify antigen-specific CD8+ T cells in peripheral blood, providing a direct and quantifiable measure of the patient's immune status. Its high response rate in responders (100%) versus progressors (0%) makes it an ideal candidate for inclusion in immune monitoring panels for clinical trials and patient management [1].

In Vitro Stimulation and Expansion of Tyrosinase-Specific CTLs for Adoptive Cell Therapy Research

Tyrosinase (146-156) is a defined CTL epitope, making it suitable for in vitro stimulation of patient-derived CD8+ T cells. The peptide can be pulsed onto autologous dendritic cells or artificial antigen-presenting cells to generate and expand a population of tyrosinase-specific cytotoxic T lymphocytes [1]. This application is directly supported by its characterization as an HLA-A1-restricted epitope and its use in generating CTLs that efficiently kill HLA-A1+ tyrosinase-expressing melanoma cells [2].

Component of Multipeptide Melanoma Vaccines in HLA-A1-Positive Patient Populations

Despite its low immunogenicity as a single vaccine component in some adjuvant settings [1], Tyrosinase (146-156) is included in multipeptide vaccine formulations designed for HLA-A1+ patients to broaden the immune response against multiple melanoma antigens. Its inclusion is justified by the evidence that it is a naturally processed and presented epitope recognized by T cells in responding patients [2]. Researchers using this peptide in vaccine development are informed by quantitative data on its expected immunogenicity, allowing for rational combination with more immunogenic peptides and potent adjuvants [1].

Epitope-Specific Tetramer Staining for Flow Cytometry Analysis of Antigen-Specific CD8+ T Cells

The HLA-A*01:01/Tyrosinase (146-156) tetramer (or dextramer) complex is a commercially available reagent used for the direct identification and quantification of antigen-specific CD8+ T cells by flow cytometry [1]. This application is critical for high-resolution immune phenotyping and tracking the dynamics of anti-tumor T cell responses over time. The specificity of the reagent is guaranteed by the defined HLA restriction and the exact peptide sequence, enabling precise measurements that are essential for correlative studies in immunotherapy research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrosinase (146-156)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.